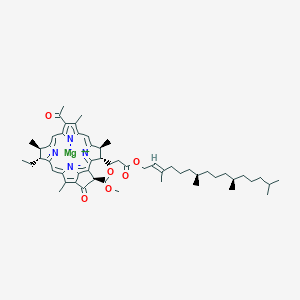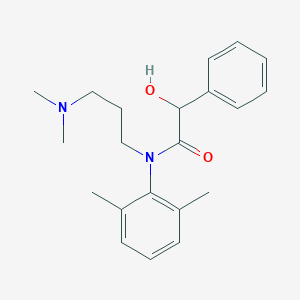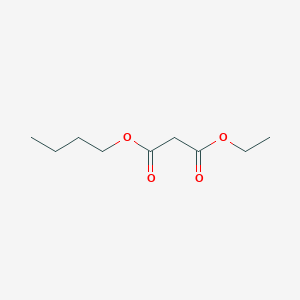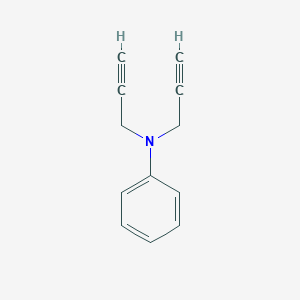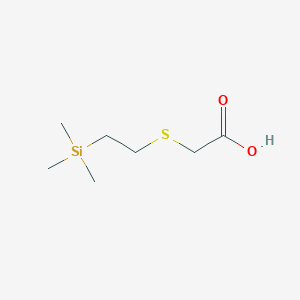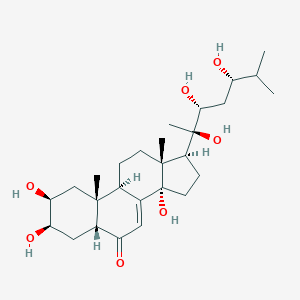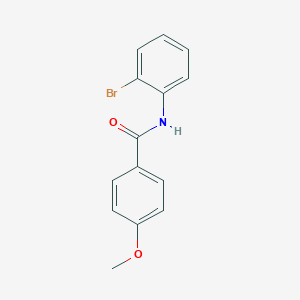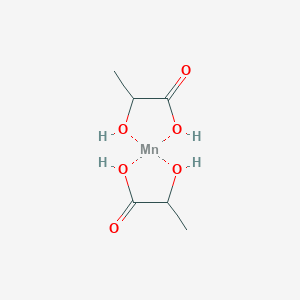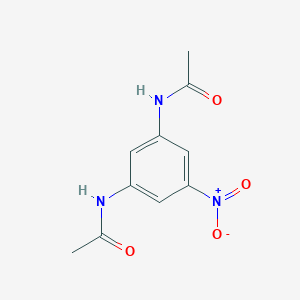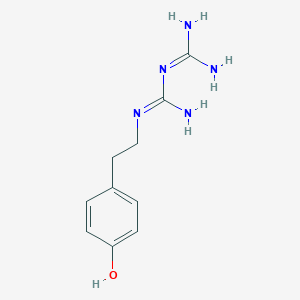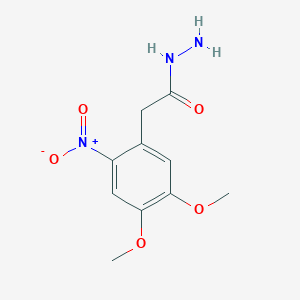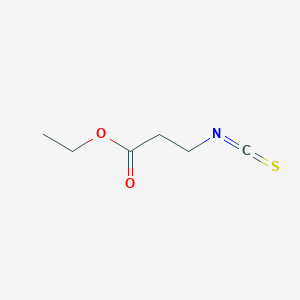
3'-Deoxyadenosine-5'-monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3'-Deoxyadenosine-5'-monophosphate (dAMP) is a nucleotide that plays a crucial role in DNA synthesis and repair. It is a building block of DNA and RNA, and its synthesis is essential for the proper functioning of the human body.
Mechanism Of Action
DAMP is incorporated into DNA during DNA synthesis by the enzyme DNA polymerase. It pairs with the complementary nucleotide thymine (T) to form a base pair. This base pair is essential for the proper functioning of DNA, as it provides the information necessary for the cell to carry out its functions.
Biochemical And Physiological Effects
DAMP has a variety of biochemical and physiological effects on the body. It is essential for DNA synthesis and repair, and its deficiency can lead to a variety of diseases, including cancer and genetic disorders. It also plays a role in the regulation of cell growth and division, as well as the immune system.
Advantages And Limitations For Lab Experiments
DAMP is a useful tool for studying DNA synthesis and repair in the laboratory. Its incorporation into DNA can be easily detected using a variety of techniques, including gel electrophoresis and DNA sequencing. However, its use is limited by its stability, as it can be easily degraded by enzymes in the body.
Future Directions
There are many future directions for 3'-Deoxyadenosine-5'-monophosphate research. One area of interest is the development of new drugs and therapies for diseases that are caused by defects in DNA synthesis and repair. Another area of interest is the study of the role of 3'-Deoxyadenosine-5'-monophosphate in the regulation of cell growth and division, as well as the immune system. Additionally, there is ongoing research into the stability and delivery of 3'-Deoxyadenosine-5'-monophosphate in the body, which could lead to new treatments for a variety of diseases.
Synthesis Methods
DAMP is synthesized from adenosine triphosphate (ATP) by the enzyme ribonucleotide reductase. This enzyme reduces the 2'-hydroxyl group of the ribose sugar to a hydrogen atom, creating a deoxyribose sugar. This reaction is essential for the synthesis of DNA, as it creates the deoxyribose sugar backbone of the DNA molecule.
Scientific Research Applications
DAMP is widely used in scientific research as a tool for studying DNA synthesis and repair. It is also used in the development of new drugs and therapies for a variety of diseases, including cancer, viral infections, and genetic disorders.
properties
CAS RN |
17434-81-0 |
|---|---|
Product Name |
3'-Deoxyadenosine-5'-monophosphate |
Molecular Formula |
C10H14N5O6P |
Molecular Weight |
331.22 g/mol |
IUPAC Name |
[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O6P/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(21-10)2-20-22(17,18)19/h3-6,10,16H,1-2H2,(H2,11,12,13)(H2,17,18,19)/t5-,6+,10+/m0/s1 |
InChI Key |
XKFCKNDXVMFENB-BAJZRUMYSA-N |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O |
SMILES |
C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[[4-(Dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;oxalate](/img/structure/B101394.png)
